molecular formula C21H30N2O3S B12634112 Methanone, [4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl](octahydro-2(1H)-isoquinolinyl)-

Methanone, [4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl](octahydro-2(1H)-isoquinolinyl)-

Cat. No.: B12634112
M. Wt: 390.5 g/mol
InChI Key: QLUZPMQUFTWCST-UHFFFAOYSA-N
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Description

Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is a complex organic compound that features a unique combination of functional groups, including a methanone group, a pyrrolidinylsulfonyl group, and an isoquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinylsulfonyl intermediate, which can be achieved through the reaction of pyrrolidine with sulfonyl chloride under basic conditions. This intermediate is then coupled with a phenylmethanone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoquinolinyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C21H30N2O3S/c1-16-8-9-18(14-20(16)27(25,26)23-11-4-5-12-23)21(24)22-13-10-17-6-2-3-7-19(17)15-22/h8-9,14,17,19H,2-7,10-13,15H2,1H3

InChI Key

QLUZPMQUFTWCST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)N4CCCC4

Origin of Product

United States

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